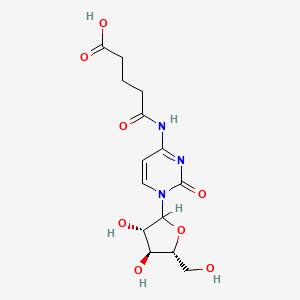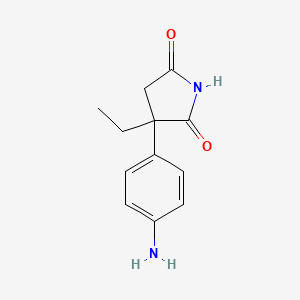
2'-Deoxysangivamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxysangivamycin is a nucleoside analog that belongs to the class of 7-deazapurine nucleosides. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. 2’-Deoxysangivamycin is structurally similar to sangivamycin, a naturally occurring nucleoside isolated from Streptomyces cultures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This is followed by a Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, resulting in a completely regioselective nitrogen-9 glycosylation product . The reaction conditions typically involve the use of Lewis acid catalysts.
Industrial Production Methods: Industrial production methods for 2’-Deoxysangivamycin are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxysangivamycin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen-6 position, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2’-Deoxysangivamycin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Mécanisme D'action
2’-Deoxysangivamycin is similar to other 7-deazapurine nucleosides, such as:
- Toyocamycin
- Sangivamycin
- Tubercidin
Uniqueness: What sets 2’-Deoxysangivamycin apart is its selective inhibition of protein kinase C, which is not as pronounced in other similar compounds. This unique mechanism of action makes it a valuable compound for research in cancer therapy .
Comparaison Avec Des Composés Similaires
- Toyocamycin
- Sangivamycin
- Tubercidin
Propriétés
Numéro CAS |
83379-28-6 |
|---|---|
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16) |
Clé InChI |
SSAXPGYDNCGRHY-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O |
| 83379-28-6 | |
Synonymes |
2'-deoxysangivamycin 4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


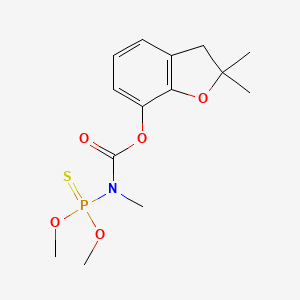
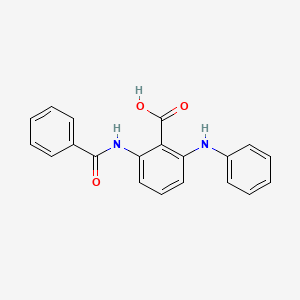

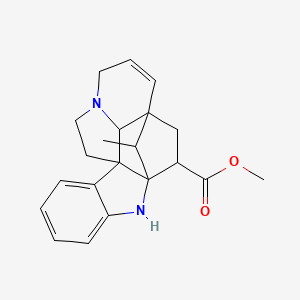
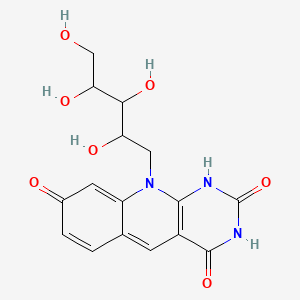


![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)
